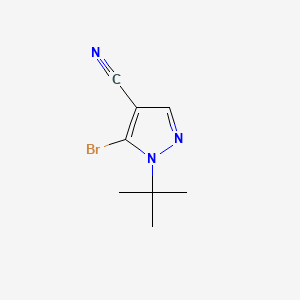
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H10BrN3 and its molecular weight is 228.093. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H10BrN3. The compound features a pyrazole ring, a bromine atom, and a tert-butyl group, which contribute to its stability and reactivity. The presence of the carbonitrile functional group at position 4 enhances its potential for biological interactions.
Biological Activities
Research has highlighted several biological activities associated with this compound, particularly in the areas of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies indicate that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A notable study reported that certain pyrazole derivatives demonstrated selectivity for COX-2 over COX-1, suggesting their potential as safer anti-inflammatory agents with reduced gastrointestinal side effects .
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary data suggest that it may inhibit specific enzymes linked to metabolic pathways crucial for tumor growth. For example, analogs of pyrazole compounds have been investigated for their ability to inhibit BRAF mutations in melanoma cells, showcasing their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific proteins and enzymes. It is believed that the compound can bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction often leads to inhibition or activation of biochemical processes relevant to disease states .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Cyclo-condensation Reactions : This method involves the reaction of substituted benzaldehydes with malononitrile and phenyl hydrazine under controlled conditions.
- Functionalization : The bromine atom in the compound can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of various functional groups that may enhance its biological properties .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of pyrazole derivatives:
属性
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAHROBEUJHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719103 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269292-54-7 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













